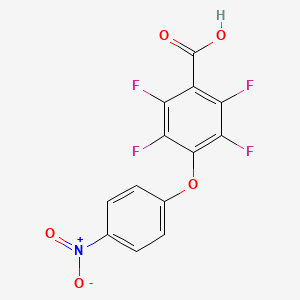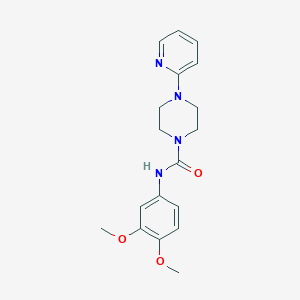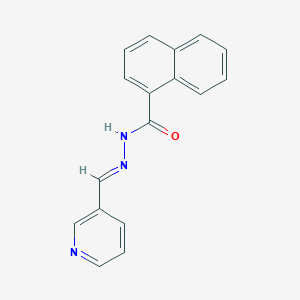![molecular formula C19H27NO B5877819 2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
2-adamantyl[2-(2-methoxyphenyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Adamantyl[2-(2-methoxyphenyl)ethyl]amine is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is commonly referred to as ALEPH-2 and is a derivative of amphetamine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied.
作用機序
The mechanism of action of ALEPH-2 is not fully understood. However, it has been reported to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. ALEPH-2 has also been reported to exhibit binding affinity for various receptors, including the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
ALEPH-2 has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased mood and motivation. ALEPH-2 has also been reported to increase the release of norepinephrine, which can lead to increased alertness and attention. However, further studies are needed to fully understand the biochemical and physiological effects of ALEPH-2.
実験室実験の利点と制限
ALEPH-2 has several advantages for laboratory experiments. It has been reported to exhibit high selectivity for the dopamine and serotonin transporters, which makes it a potential candidate for the development of selective ligands for these receptors. ALEPH-2 has also been reported to exhibit low toxicity, which makes it a potential candidate for further preclinical studies. However, ALEPH-2 has some limitations for laboratory experiments. Its synthesis is complex, which makes it difficult to produce in large quantities. Additionally, further studies are needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for the study of ALEPH-2. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders. Additionally, studies are needed to optimize its synthesis and improve its selectivity and potency. ALEPH-2 has also been reported to exhibit binding affinity for various receptors, including the dopamine transporter and the serotonin transporter. Further studies are needed to fully understand its binding affinity and potential applications in drug discovery.
合成法
The synthesis of ALEPH-2 involves the reaction of 2-amino-1-adamantanol with 2-methoxyphenylacetonitrile. This reaction is catalyzed by boron trifluoride etherate, resulting in the formation of ALEPH-2. Other methods of synthesis have also been reported, including the reaction of 2-amino-1-adamantanol with 2-methoxyphenylacetaldehyde in the presence of sodium borohydride.
科学的研究の応用
ALEPH-2 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to exhibit dopaminergic and serotonergic activity, which makes it a potential candidate for the treatment of various neurological disorders, including depression and Parkinson's disease. ALEPH-2 has also been studied for its potential use in drug discovery, as it has been reported to exhibit binding affinity for various receptors, including the dopamine transporter and the serotonin transporter.
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-21-18-5-3-2-4-15(18)6-7-20-19-16-9-13-8-14(11-16)12-17(19)10-13/h2-5,13-14,16-17,19-20H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGNHKBMZDOCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)
![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)



![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)

![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)
![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)